molecular formula C6H6N2O2S B1598417 2-(Methylthio)-5-nitropyridine CAS No. 20885-21-6

2-(Methylthio)-5-nitropyridine

Cat. No.: B1598417
CAS No.: 20885-21-6
M. Wt: 170.19 g/mol
InChI Key: SUATXLIQPPUGPW-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-nitropyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a methylthio group at the 2-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)-5-nitropyridine typically involves the nitration of 2-(Methylthio)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{2-(Methylthio)pyridine} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and acid concentration, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)-5-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: 2-(Methylsulfinyl)-5-nitropyridine, 2-(Methylsulfonyl)-5-nitropyridine.

    Reduction: 2-(Methylthio)-5-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-5-nitropyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-nitropyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylthio group can also modulate the compound’s lipophilicity and binding affinity to target molecules.

Comparison with Similar Compounds

    2-(Methylthio)pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.

    2-(Methylsulfinyl)-5-nitropyridine: Contains a sulfoxide group instead of a methylthio group, altering its chemical and biological properties.

    2-(Methylsulfonyl)-5-nitropyridine:

Uniqueness: 2-(Methylthio)-5-nitropyridine is unique due to the presence of both the methylthio and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and the development of novel compounds with tailored properties.

Properties

IUPAC Name

2-methylsulfanyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-11-6-3-2-5(4-7-6)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUATXLIQPPUGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403318
Record name 2-(methylthio)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20885-21-6
Record name 2-(methylthio)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium thiomethoxide in THF (53 mL) and H2O (20 mL) cooled to 0° C. was added 2-chloro-5-nitropyridine (LXV) (5.09 g, 32.09 mmol). The reaction was warmed to room temperature and stirred for 2 hrs. The reaction was poured into ice water and stirred for 10 minutes, filtered, washed with water, dried under vacuum to yield 2-(methylthio)-5-nitropyridine (CVII) as a yellow solid (5.14 g, 30.20 mmol, 94.1%). 1H NMR (DMSO-d6) δ ppm 2.62 (s, 3H), 7.57 (d, J=8.9 Hz, 1H), 8.38 (d, J=8.9 Hz, 1H), 9.22 (d, J=2.7 Hz, 1H); ESIMS found for C6H6N2O2S m/z 171.1 (M+H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
53 mL
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solvent
Reaction Step One
Name
Quantity
20 mL
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solvent
Reaction Step One
Quantity
5.09 g
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reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The methanol solution of methyl sodium sulfide (6 g, 86 mmol) was added portionwise at 0° C. into the methanol solution of 2-chloro-5-nitropyridine (2 g, 13 mmol). Then, the reaction mixture was heated to room temperature and stirred for 14 hours. The reaction mixture was poured into 20 mL water, and extracted with ethyl acetate 20 mL for three times. The organic phases were combined, dried with anhydrous sodium sulfate, filtered and concentrated. The residual was recrystallized in diethyl ether to yield yellow solid 2-(methylthio)-5-nitropyridine (2 g, 12 mmol). 1H-NMR (300 MHz, CDCl3): δ 2.64 (3H, s), 7.28-7.32 (1H, m), 9.24 (1H, dd), 9.26 (1H, d); LC-MS m/z: 171 [M++1]; purity (HPLC)>95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl sodium sulfide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
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Reaction Step Two

Synthesis routes and methods III

Procedure details

4.68 gm (0.03 mol) of 2-mercapto-5-nitro-pyridine were dissolved, while gently heating, in a sodium hydroxide solution prepared by dissolving 1.32 gm (0.033 mol) of sodium hydroxide in 60 ml of water. 4.17 gm (0.033 mol) of dimethylsulfate were added to this solution, and the mixture was shaken well. The resulting precipitate was filtered off with suction, and the still moist product was recrystallized from ethanol. 2-Methylthio-5-nitro-pyridine was obtained.
Quantity
4.68 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.32 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
4.17 g
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of 2.0 g (9.85 mmol) 2-bromo-5-nitropyridine dissolved in 8 mL DMF was added 690 mg (9.85 mmol) of sodium thiomethoxide. The mixture was stirred at room temperature for 1 h, and partitioned between ethyl acetate and water, dried over MgSO4 and concentrated to obtain 1.13 g of 2-methylthio-5-nitro-pyridine, pure by 1H NMR.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

2-Mercapto-5-nitro pyridine (20.0 g, 128 mmol) was suspended in water/ethanol (43 mL/13 mL). Sodium carbonate monohydrate (17.49 g, 141 mmol, dissolved in 86 mL of water) was added to the above slurry dropwise. Methyl iodide (20.0 g, 141 mmol) was added to the above mixture and the mixture was stirred at room temperature for one hour. The solid was filtered and washed with water and ethanol to provide the title compound in quantitative yield.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Sodium carbonate monohydrate
Quantity
86 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
water ethanol
Quantity
43 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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